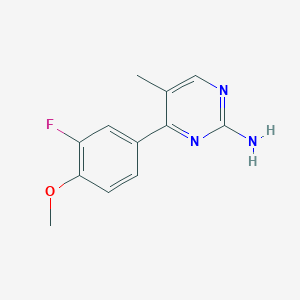![molecular formula C11H13N3O B2702440 N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 2411299-26-6](/img/structure/B2702440.png)
N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide, also known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPA is a derivative of the pyrazolone family and has been studied for its ability to inhibit the activity of certain enzymes, making it a valuable tool in research.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide is based on its ability to inhibit the activity of certain enzymes, including COX-2. This compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of this compound used.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that it targets. In the case of COX-2 inhibition, this compound has been shown to reduce inflammation and pain in animal models. Additionally, this compound has been studied for its potential anti-cancer effects, as it has been shown to inhibit the activity of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the specific effects of enzyme inhibition without affecting other cellular processes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are many potential future directions for research involving N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide. One area of focus is the development of new drugs based on the structure of this compound, which may have improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in a variety of fields, including medicine and biotechnology.
In conclusion, this compound is a valuable tool in scientific research due to its ability to selectively inhibit the activity of certain enzymes. While there are some limitations to its use, this compound has significant potential for future applications in a variety of fields.
Métodos De Síntesis
N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-(prop-2-yn-1-yl)pyrazole with N-methylacrylamide in the presence of a base. This reaction results in the formation of this compound, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide has been used in a variety of scientific research applications, including the study of enzyme activity and inhibition. One of the most common uses of this compound is in the study of the enzyme cyclooxygenase (COX), which is involved in the inflammatory response. This compound has been shown to selectively inhibit COX-2 activity, making it a valuable tool in the study of inflammation and related diseases.
Propiedades
IUPAC Name |
N-methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-4-6-14-9-10(7-12-14)8-13(3)11(15)5-2/h1,5,7,9H,2,6,8H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEDRPKXLDRLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1)CC#C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2702360.png)
![methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2702362.png)
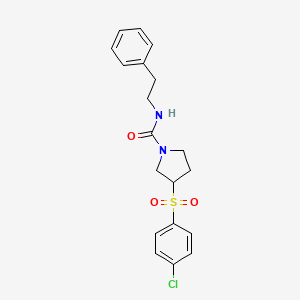

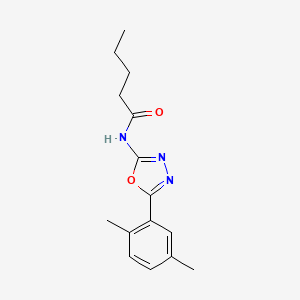
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2702372.png)
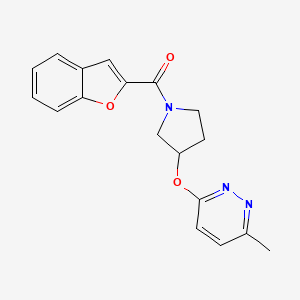

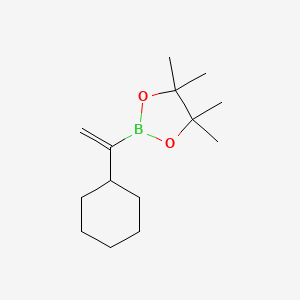
![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)
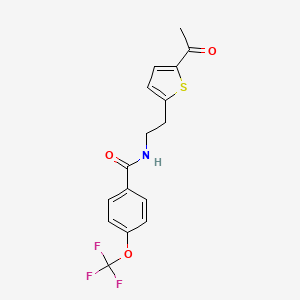
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2702378.png)
